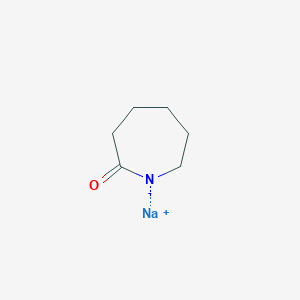
Hexahydro-2H-azepin-2-one, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-2H-azepin-2-one, sodium salt, also known as sodium caprolactam, is a white or off-white crystalline compound with the molecular formula C6H12NNaO and a molecular weight of 137.16 g/mol . It is highly soluble in water and stable under normal conditions . This compound is widely used in organic synthesis and serves as an intermediate in the production of various chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexahydro-2H-azepin-2-one, sodium salt is typically synthesized through the reduction of amino ketones . One common method involves the reaction of caprolactam with sodium hydroxide, resulting in the formation of sodium caprolactam . The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where caprolactam is treated with sodium hydroxide . The process is optimized to maximize efficiency and minimize the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Hexahydro-2H-azepin-2-one, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form other derivatives.
Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different carboxylic acids, while reduction can produce various amines .
Wissenschaftliche Forschungsanwendungen
Hexahydro-2H-azepin-2-one, sodium salt has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Hexahydro-2H-azepin-2-one, sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons . It can also interact with enzymes and proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-ε-caprolactam: This compound has a similar structure but includes a methyl group.
Hexahydro-1-methyl-2H-azepin-2-one: Another similar compound with a methyl group attached to the nitrogen atom.
Hexahydro-1-(hydroxymethyl)-2H-azepin-2-one: This compound has a hydroxymethyl group attached to the nitrogen atom.
Uniqueness
Hexahydro-2H-azepin-2-one, sodium salt is unique due to its high solubility in water and stability under normal conditions . Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis .
Eigenschaften
CAS-Nummer |
2123-24-2 |
|---|---|
Molekularformel |
C6H11NNaO |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
sodium;azanidacycloheptan-2-one |
InChI |
InChI=1S/C6H11NO.Na/c8-6-4-2-1-3-5-7-6;/h1-5H2,(H,7,8); |
InChI-Schlüssel |
DUQXROGNHFUZBI-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)[N-]CC1.[Na+] |
Kanonische SMILES |
C1CCC(=O)NCC1.[Na] |
| 2123-24-2 | |
Physikalische Beschreibung |
PelletsLargeCrystals |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetamide, N-[2-fluoro-4-(trifluoromethyl)phenyl]-](/img/structure/B1610219.png)

![[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B1610222.png)





![Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1610232.png)

![Benzo[d]oxazole-2-carbonitrile](/img/structure/B1610237.png)
